molecular formula C20H26ClNO B12704583 Clofenetamine, (S)- CAS No. 212579-82-3

Clofenetamine, (S)-

Cat. No.: B12704583
CAS No.: 212579-82-3
M. Wt: 331.9 g/mol
InChI Key: IKFQEQVEOQNTRJ-FQEVSTJZSA-N
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Description

Clofenetamine, (S)-, is a haloxanthine antihistamine compound discovered by Searle & Co in the 1940s . It is known for its therapeutic properties and has been used in various medical applications.

Preparation Methods

The synthesis of Clofenetamine, (S)-, involves several steps. One common method includes the reaction of appropriate halogenated xanthines with amines under controlled conditions. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Clofenetamine, (S)-, undergoes various chemical reactions, including:

Scientific Research Applications

Clofenetamine, (S)-, has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Clofenetamine, (S)-, involves its interaction with histamine receptors. By binding to these receptors, it blocks the action of endogenous histamine, leading to relief from allergic symptoms. The molecular targets include histamine H1 receptors, and the pathways involved are primarily related to the inhibition of histamine-mediated responses .

Comparison with Similar Compounds

Clofenetamine, (S)-, can be compared with other antihistamine compounds such as chlorpheniramine and diphenhydramine. While all these compounds share a similar mechanism of action, Clofenetamine, (S)-, is unique in its specific chemical structure and pharmacokinetic properties. Similar compounds include:

Properties

CAS No.

212579-82-3

Molecular Formula

C20H26ClNO

Molecular Weight

331.9 g/mol

IUPAC Name

2-[(1S)-1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine

InChI

InChI=1S/C20H26ClNO/c1-4-22(5-2)15-16-23-20(3,17-9-7-6-8-10-17)18-11-13-19(21)14-12-18/h6-14H,4-5,15-16H2,1-3H3/t20-/m0/s1

InChI Key

IKFQEQVEOQNTRJ-FQEVSTJZSA-N

Isomeric SMILES

CCN(CC)CCO[C@@](C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl

Canonical SMILES

CCN(CC)CCOC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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